molecular formula C26H27ClN6O3 B2895590 8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 924803-16-7

8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2895590
CAS No.: 924803-16-7
M. Wt: 506.99
InChI Key: VIVIJSOBSWREHR-UHFFFAOYSA-N
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Description

This compound features a purine-2,6-dione core substituted at the 3-, 7-, and 8-positions. The 8-position contains a piperazine ring modified with a 5-chloro-2-methylphenyl group, while the 7-position is substituted with a 2-oxo-2-phenylethyl moiety. Such substitutions are designed to enhance receptor binding affinity and metabolic stability. The purine dione scaffold is structurally analogous to natural purines, enabling interactions with enzymes like phosphoinositide-dependent kinase-1 (PDK1) or kinases in cancer pathways .

Properties

CAS No.

924803-16-7

Molecular Formula

C26H27ClN6O3

Molecular Weight

506.99

IUPAC Name

8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-phenacylpurine-2,6-dione

InChI

InChI=1S/C26H27ClN6O3/c1-17-8-9-19(27)14-20(17)32-12-10-31(11-13-32)16-22-28-24-23(25(35)29-26(36)30(24)2)33(22)15-21(34)18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,29,35,36)

InChI Key

VIVIJSOBSWREHR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC(=O)C5=CC=CC=C5)C(=O)NC(=O)N4C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione , also known by its chemical formula C26H29ClN6O2C_{26}H_{29}ClN_{6}O_{2} and CAS number 862979-54-2, is a synthetic organic molecule with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperazine ring which is known for its role in various pharmacological activities.
  • A purine core , which is significant in nucleic acid metabolism.
  • Various substituents that enhance its biological profile.

Molecular Characteristics

PropertyValue
Molecular FormulaC26H29ClN6O2
Molecular Weight493 g/mol
IUPAC Name8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)purine-2,6-dione
InChI KeyDMXSESYFIYHLOH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmission and other signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of purine compounds often possess significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated activity against various bacterial strains. For instance, modifications in the piperazine moiety have been linked to enhanced antibacterial effects against Gram-negative bacteria.

Anticancer Potential

Preliminary studies suggest that purine derivatives can exhibit anticancer properties. The structural similarities to known anticancer agents warrant further investigation into the cytotoxic effects of this compound against different cancer cell lines.

Neuropharmacological Effects

Given the presence of the piperazine ring, there is potential for neuropharmacological activity. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, which could lead to applications in treating psychiatric disorders.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focused on related purine derivatives found that modifications at the piperazine position significantly enhanced antimicrobial activity against Pseudomonas aeruginosa, suggesting that similar modifications could be beneficial for this compound .
  • Cytotoxicity : In vitro assays have indicated that compounds with a purine structure can induce apoptosis in cancer cell lines. Further research is needed to evaluate the specific cytotoxic effects of this compound .
  • Receptor Binding Studies : Research has indicated that derivatives with piperazine rings can exhibit binding affinity to dopamine receptors, suggesting potential applications in neuropharmacology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related purine derivatives and heterocyclic compounds with piperazine or aryl substitutions. Key comparisons include:

Compound Core Structure 8-Position Substitution 7-Position Substitution Key Features
Target Compound Purine-2,6-dione 4-(5-Chloro-2-methylphenyl)piperazine 2-Oxo-2-phenylethyl Enhanced lipophilicity and potential kinase inhibition due to chloroaryl group
1,3,7-Trimethyl-8-(4-(prop-2-ynyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (Compound 13) Purine-2,6-dione 4-Propargylpiperazine Methyl Propargyl group may improve metabolic stability; lacks aryl substituents
8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione (CAS:442864-50-8) Purine-2,6-dione 4-Ethylpiperazine 3-Phenylpropyl Simpler piperazine substituent; phenylpropyl enhances hydrophobicity
Merck’s Benzimidazoles (XXXII, Table 2) Benzimidazole 2-Aminopyridine Varied Nanomolar PDK1 inhibition (IC₅₀: 0.1–100 nM); distinct core but similar targeting
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7H-purine-2,6-dione (CID 950535) Purine-2,6-dione 4-(2-Hydroxyethyl)piperazine None Hydroxyethyl group increases solubility; lacks 7-position modification

Key Findings

Substituent Effects on Activity: The target compound’s 5-chloro-2-methylphenyl group on piperazine likely enhances kinase binding affinity compared to simpler substituents (e.g., ethyl or propargyl in Compounds 13 and CAS:442864-50-8) due to increased lipophilicity and steric interactions .

Core Structure Comparisons: Purine vs. Benzimidazole: While benzimidazoles (e.g., Merck’s PDK1 inhibitors) exhibit nanomolar potency, the purine dione core in the target compound may offer distinct hydrogen-bonding interactions with kinase ATP-binding sites .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step alkylation and coupling reactions, similar to Compound 13 (propargylpiperazine derivative) but with additional complexity due to the chloroaryl group .

Preparation Methods

Synthesis of Purine-2,6-dione Core Derivatives

The purine scaffold is typically constructed via cyclocondensation of 4,5-diaminopyrimidine derivatives with carbonyl sources. For 3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione, a two-step process is employed:

  • Alkylation at N7 : Reaction of 3-methylxanthine with phenacyl bromide in dimethylformamide (DMF) at 80°C for 12 hours introduces the 2-oxo-2-phenylethyl group.
  • Selective methylation : Subsequent treatment with methyl iodide in the presence of potassium carbonate yields the 3-methyl derivative.

Key data :

Step Reagents/Conditions Yield Purity (HPLC) Source
N7 alkylation Phenacyl bromide, DMF, 80°C 72% 95%
N3 methylation Methyl iodide, K2CO3, RT 89% 98%

Preparation of 4-(5-Chloro-2-methylphenyl)piperazine

This fragment is synthesized via nucleophilic aromatic substitution, adapting protocols from antitubercular drug intermediates:

Optimized Protocol

  • Reagents :

    • 5-Chloro-2-methylaniline (1.0 equiv)
    • Bis(2-chloroethyl)amine hydrochloride (1.07 equiv)
    • Potassium iodide (0.1 equiv, catalyst)
    • Chlorobenzene (solvent)
  • Conditions :

    • Reflux at 132°C for 24 hours
    • Post-reaction purification via acetone recrystallization

Performance metrics :

  • Yield : 83.9% at 0.3 mol scale, increasing to 89% at 1.2 mol scale
  • Purity : >99% by ¹H NMR (δ 6.95–7.15 ppm aromatic protons, δ 2.85 ppm piperazine CH2)

Coupling of Piperazine to Purine Core

The critical 8-position functionalization employs a Mannich-type reaction, modified from antiviral agent syntheses:

Reaction Mechanism

The purine core’s 8-CH position undergoes hydroxymethylation with formaldehyde, followed by nucleophilic displacement with 4-(5-chloro-2-methylphenyl)piperazine:

$$
\text{Purine-8-CH} + \text{HCHO} \rightarrow \text{Purine-8-CH2OH} \xrightarrow{\text{piperazine}} \text{Target Compound}
$$

Optimized Conditions

  • Solvent : Methanol/denatured alcohol (4:1 v/v)
  • Catalyst : D-Tartaric acid (0.13 equiv)
  • Temperature : Reflux (65°C) for 2 hours
  • Workup :
    • Cool to 5°C to precipitate product
    • Wash with cold methanol
    • Recrystallize from toluene/methanol (3:1)

Yield enhancement strategies :

  • Catalyst loading : 0.15 equiv D-tartaric acid increases yield to 78–85%
  • Solvent degassing : Nitrogen sparging prevents oxidation of sensitive intermediates

Industrial-Scale Production Considerations

Adapting laboratory synthesis for manufacturing requires addressing:

Critical Process Parameters

Parameter Optimal Range Impact on Yield
Reaction pH (coupling step) 6.8–7.2 ±0.5 pH unit → 12% yield loss
Cooling rate (post-reaction) 2°C/min Faster cooling → smaller particle size
Drying temperature 35–40°C >45°C causes decomposition

Equipment Recommendations

  • Continuous flow reactor : For piperazine synthesis step (residence time 30 min)
  • Crystallization : Oscillatory baffled crystallizer improves particle size distribution

Analytical Characterization

Confirmation of structure and purity employs orthogonal methods:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) :

    • δ 8.12 (s, 1H, H8)
    • δ 4.21 (s, 2H, CH2COPh)
    • δ 3.92 (m, 8H, piperazine)
  • LCMS : m/z 523.2 [M+H]⁺ (calc. 522.7)

Purity Profiles

Method Result Acceptance Criteria
HPLC (C18) 99.3% ≥98.5%
Residual solvents <500 ppm ICH Q3C Class 2

Challenges and Alternative Approaches

Regioselectivity Issues

Competing N9 alkylation is mitigated by:

  • Steric directing groups : Bulkier solvents (e.g., tert-amyl alcohol) favor N8 substitution
  • Low-temperature kinetics : Conducting reactions at −20°C slows N9 pathway

Green Chemistry Alternatives

  • Solvent replacement : Cyclopentyl methyl ether (CPME) instead of chlorobenzene
  • Catalyst recycling : Immobilized KI on mesoporous silica (5 reuse cycles)

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Key Steps : The synthesis involves multi-step reactions, including purine core cyclization and piperazine coupling. Optimize the purine core formation using controlled cyclization conditions (e.g., reflux in anhydrous THF with NaH as a base) to minimize side products .
  • Piperazine Coupling : Use coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance the reaction between the purine intermediate and 4-(5-chloro-2-methylphenyl)piperazine. Monitor pH (6.5–7.5) to avoid hydrolysis .
  • Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the methyl, piperazine, and phenylethyl groups. Key signals include:
    • Piperazine N–CH₂ protons at δ 2.5–3.5 ppm (multiplet) .
    • Purine carbonyl carbons at δ 160–170 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 525.2312) and fragmentation patterns to confirm substituents .
  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect trace impurities .

Q. How should initial biological activity screening be designed for this compound?

Methodological Answer:

  • Target Selection : Prioritize receptors linked to piperazine derivatives (e.g., serotonin 5-HT₁A, dopamine D₂) using radioligand binding assays .
  • Cell-Based Assays : Test antiviral activity (e.g., HCV replication inhibition) via qPCR-based viral load quantification in Huh-7 cells, with EC₅₀ calculations .
  • Dose-Response : Use a logarithmic concentration range (1 nM–100 µM) to identify potency thresholds and cytotoxicity (via MTT assays) .

Q. What physicochemical properties are critical for formulation studies?

Methodological Answer:

  • Solubility : Determine in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods. Piperazine derivatives often show pH-dependent solubility due to basic nitrogen atoms .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to assess degradation pathways (e.g., hydrolysis of the 2-oxoethyl group) .

Q. How can reaction progress be monitored during synthesis?

Methodological Answer:

  • TLC : Use silica plates with ethyl acetate/hexane (3:7) and UV visualization at 254 nm. The purine core has an Rf ~0.4 .
  • In Situ FTIR : Track carbonyl peaks (1650–1750 cm⁻¹) to confirm purine dione formation and piperazine coupling .

Advanced Research Questions

Q. What mechanistic insights explain substituent-dependent reactivity in this compound?

Methodological Answer:

  • Piperazine Substitution : The 5-chloro-2-methylphenyl group on piperazine enhances steric hindrance, reducing nucleophilic attack on the purine core. DFT calculations (B3LYP/6-31G*) can model electronic effects .
  • Oxidation Pathways : Use cyclic voltammetry to identify redox-active sites (e.g., purine C8 position). Controlled oxidation with mCPBA generates sulfoxide derivatives, altering bioactivity .

Q. How can computational modeling guide SAR studies for this compound?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding to 5-HT₁A (PDB: 6WGT). The piperazine moiety’s chloro-methyl group shows hydrophobic interactions with Leu-228 and Phe-361 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD >2.5 Å indicates conformational instability .

Q. How should contradictory bioactivity data be resolved across studies?

Methodological Answer:

  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to compare EC₅₀ values from independent antiviral assays. Address variability via standardized cell lines (e.g., HepG2 vs. Huh-7 differences) .
  • Assay Validation : Replicate studies with internal controls (e.g., ribavirin for antiviral assays) and orthogonal methods (e.g., SPR for binding affinity vs. radioligand assays) .

Q. What structural modifications enhance target selectivity?

Methodological Answer:

  • Piperazine Modifications : Replace 5-chloro-2-methylphenyl with 4-methoxyphenyl to reduce off-target binding to adrenergic receptors. Synthesize analogs via Buchwald–Hartwig coupling .
  • Purine Core Tweaks : Introduce a pyrrolidine substituent at C7 to improve CNS penetration (logP <3) while maintaining solubility .

Q. How can degradation products be identified and mitigated?

Methodological Answer:

  • LC-MS/MS : Perform forced degradation (acidic/basic/oxidative conditions) to isolate degradation products. Major pathways include hydrolysis of the 2-oxoethyl group to form phenylacetic acid derivatives .
  • Stabilization : Add antioxidants (e.g., BHT) in lyophilized formulations to prevent radical-mediated degradation .

Q. What process parameters ensure scalability in multi-step synthesis?

Methodological Answer:

  • Batch vs. Flow Chemistry : For piperazine coupling, transition from batch (stirred-tank reactor) to continuous flow (microreactor) to reduce reaction time from 24h to 2h .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like inline NIR to monitor intermediate purity in real time .

Q. How can synergistic effects with other therapeutics be evaluated?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method to test synergy with antiviral agents (e.g., sofosbuvir). CI <1 indicates synergy; dose-reduction indices guide optimal ratios .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways co-regulated by the compound and co-administered drugs .

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